molecular formula C9H9NO2S B1321485 6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one CAS No. 443955-31-5

6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No. B1321485
M. Wt: 195.24 g/mol
InChI Key: FDHINJNZZCOWOA-UHFFFAOYSA-N
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Description

The compound "6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one" is a derivative of the 2H-1,4-benzothiazin-3-one family, which is a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry. The papers provided discuss various derivatives of the 1,4-benzothiazin-3-one scaffold and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that often start with the formation of a core structure followed by various functionalization steps. For instance, the synthesis of novel 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones is achieved through a one-step reaction involving nucleophilic substitution, ring opening, and intramolecular cyclization . Similarly, the synthesis of 4-octyl-2H-1,4-benzo-thiazin-3-ones derivatives is described, where acylation and alkylation of the amino group are key steps, performed under phase transfer catalysis conditions . These methods highlight the versatility of the 1,4-benzothiazin-3-one core in undergoing various chemical transformations to yield a wide array of derivatives.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using a combination of spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, HRMS, and sometimes X-ray crystallography. For example, the structure of benzo[1,4]thiazino isoindolinones was established using these methods . The molecular structure analysis is crucial for confirming the identity of the synthesized compounds and for understanding their potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involving 1,4-benzothiazin-3-one derivatives are diverse and can lead to a variety of functional groups being introduced into the molecule. For instance, the condensation of 6-(substituted amino)-5-aminopyrimidine-4(3H)-thiones with different reagents yields 5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-ones with various substituents at the 7-position . These reactions are indicative of the reactivity of the thiazinone moiety and its ability to participate in the formation of complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and analytical properties of these compounds are often characterized to assess their suitability for further biological testing. For example, the new 6-alkylacylamino-4-octyl-2H-1,4-benzo-thiazin-3-ones derivatives were evaluated for their bacteriostatic activity, indicating the importance of these properties in determining the potential therapeutic applications of these molecules . The solubility, stability, and reactivity of these compounds are essential parameters that influence their pharmacokinetic and pharmacodynamic profiles.

Scientific Research Applications

Synthesis and Microbiological Activity

  • Antimicrobial Properties : Derivatives of 2H-benzo[1,4]thiazin-3-one, a related compound, have been synthesized and evaluated for their antimicrobial properties. These compounds show promising in vitro activity against various microorganisms (Guarda et al., 2001), (Maheshwari & Goyal, 2016).

Synthesis and Pharmacological Interest

  • Anticonvulsant Activity : Some derivatives have been studied for their potential in treating convulsions. For instance, 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones have shown significant anticonvulsant activity in preclinical tests (Zhang et al., 2010).

Synthesis Techniques

  • Advanced Synthesis Methods : Research has also focused on the development of efficient synthesis methods for benzo[b][1,4]thiazin-3(4H)-one derivatives. Microwave-assisted synthesis and Smiles rearrangement have been employed to achieve high yields and shorter reaction times (Zuo et al., 2008), (Meng et al., 2013).

Biological Evaluation

  • Anticancer Potential : Some novel derivatives have been synthesized and evaluated for their anticancer activity, with a few compounds showing promising results against certain cancer cell lines (Rajender et al., 2019).

Antibacterial Activities

  • Bacteriostatic Activity : Certain derivatives demonstrate notable bacteriostatic activity against specific bacteria strains, contributing to the development of new antibacterial agents (Guarda et al., 2004).

Safety And Hazards

This would involve a review of the compound’s safety data, including toxicity, flammability, and handling precautions.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s mechanism of action.


properties

IUPAC Name

6-(hydroxymethyl)-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c11-4-6-1-2-8-7(3-6)10-9(12)5-13-8/h1-3,11H,4-5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHINJNZZCOWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619200
Record name 6-(Hydroxymethyl)-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one

CAS RN

443955-31-5
Record name 6-(Hydroxymethyl)-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The acid (a) in tetrahydrofuran (50 ml) and triethylamine (4.7 ml) was cooled to 0° C. and isobutylchloroformate (4.02 ml) was added dropwise and the solution was stirred at 0° C. for 2 hours, when it was filtered into a stirred solution of sodium borohydride (3.14 g) in ice/water (50 ml). The mixture was stirred at 0° C. for 1 hour and allowed to warm to room temperature. It was acidified with 2M hydrochloric acid, evaporated to half volume, and the resulting product was collected, washed with water and dried in vacuo, to give a white solid (4.5 g).
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4.7 mL
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4.02 mL
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